molecular formula C11H21N5O B7560152 N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

Cat. No. B7560152
M. Wt: 239.32 g/mol
InChI Key: NLCXPIGNEGDYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine, commonly referred to as MTRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MTRP is a small molecule that can modulate the activity of various proteins and enzymes in the body, making it a valuable tool for studying biological processes.

Mechanism of Action

The mechanism of action of MTRP involves the binding of the compound to specific sites on proteins, altering their activity and function. MTRP has been shown to modulate the activity of a variety of proteins, including kinases, phosphatases, and ion channels.
Biochemical and Physiological Effects:
MTRP has been shown to have a variety of biochemical and physiological effects. For example, MTRP has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cellular signaling pathways. MTRP has also been shown to modulate the activity of ion channels, which are critical for the proper functioning of neurons and other cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTRP in lab experiments is its specificity. MTRP can bind to specific sites on proteins, allowing researchers to selectively alter their activity and study the effects of these changes. However, one limitation of using MTRP is its potential toxicity. Like many chemical compounds, MTRP can have toxic effects on cells and organisms at high concentrations.

Future Directions

There are many potential future directions for research involving MTRP. One area of interest is the use of MTRP as a tool for studying protein-protein interactions in the context of disease. For example, MTRP could be used to study the activity of proteins involved in cancer or neurodegenerative diseases. Another potential direction for research is the development of new MTRP derivatives with improved specificity and potency. Finally, MTRP could be used as a tool for drug discovery, allowing researchers to identify new compounds that modulate the activity of specific proteins.

Synthesis Methods

MTRP can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 3-(morpholin-4-yl)propan-1-amine in the presence of a suitable base. The resulting product can be purified using column chromatography, yielding MTRP as a white solid.

Scientific Research Applications

MTRP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MTRP as a tool for studying protein-protein interactions. MTRP can bind to specific sites on proteins, altering their activity and allowing researchers to study the effects of these changes on cellular processes.

properties

IUPAC Name

N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-15-10-11(13-14-15)9-12-3-2-4-16-5-7-17-8-6-16/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCXPIGNEGDYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

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